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molecular formula C11H14O2 B1600216 4-Cyclopentylbenzene-1,3-diol CAS No. 21713-03-1

4-Cyclopentylbenzene-1,3-diol

Cat. No. B1600216
M. Wt: 178.23 g/mol
InChI Key: IXMNGROEFGBSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390838B2

Procedure details

A round bottom flask equipped with stirrer bar was charged with resorcinol (150 g, 1.36 moles), cyclopentanol (125 ml, 1.38 moles) and phosphoric acid (85% in water) 500 ml. The flask was fitted with a reflux condenser, purged with nitrogen and the mixture heated at 120° C. (oil bath temperature) for 26 h. After this time, TLC analysis indicated that starting resorcinol was still present. Further cyclopentanol (25 ml, 0.28 moles) was added to the reaction mixture and heating continued for 2.5 hours. On cooling, the mixture was diluted with water (500 ml) and ethyl acetate (600 ml). The organic layer was separated, and the aqueous layer extracted with ethyl acetate (3×500 ml). The combined organic layers were neutralized by careful addition of an excess of saturated aqueous sodium hydrogen carbonate solution, washed with brine (300 ml), dried (magnesium sulfate) and concentrated. The residue was dissolved in toluene (500 ml) and water (20 ml, 1.11 moles, 0.8 eq) added. The solution was stirred for ca. 30 s and cooled in an ice/water batch with periodic stirring. After 4 h the solid was filtered and left to air dry in a crystallizing dish for 16 h to give colored crystals. Recrystallization in toluene afforded the monohydrate form of 4-cyclopentylresorcinol as white plates. An anhydrous toluene solution of 4-cyclopentylresorcinol was prepared via azeotropic distillation. The solution was cooled, and pentane added. Anhydrate A was obtained by filtration. MPt 65-66.5° C. Selected IR Data (υmax/cm−1): 1108.3 s, 1094.7 m, 977.8 s, 971.1 s, 930.4 w, 838.3 m, 826.7 s, 799.8 w, 748.1 w and 628.0 w.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH:9]1(O)[CH2:13][CH2:12][CH2:11][CH2:10]1.P(=O)(O)(O)O>O.C(OCC)(=O)C>[CH:9]1([C:6]2[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=2[OH:5])[CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
125 mL
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
500 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C1(CCCC1)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for ca. 30 s
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round bottom flask equipped with stirrer bar
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (3×500 ml)
ADDITION
Type
ADDITION
Details
The combined organic layers were neutralized by careful addition of an excess of saturated aqueous sodium hydrogen carbonate solution
WASH
Type
WASH
Details
washed with brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (500 ml)
FILTRATION
Type
FILTRATION
Details
After 4 h the solid was filtered
Duration
4 h
WAIT
Type
WAIT
Details
left to air
CUSTOM
Type
CUSTOM
Details
dry in a crystallizing dish for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to give colored crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization in toluene

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCC1)C1=C(C=C(O)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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